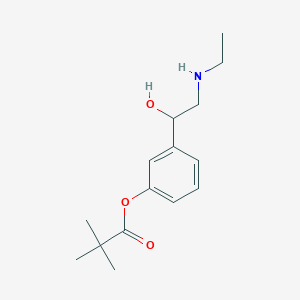

Etilefrine pivalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pivolato de etilefrina: es un estimulante cardíaco utilizado principalmente como agente antihipertensivo. Es una amina simpaticomimética de la serie 3-hidroxi-feniletilamina, que se usa en el tratamiento de la hipotensión ortostática de origen neurológico, cardiovascular, endocrino o metabólico .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción:

Acilación: 3’-Hidroxiacetofenona se acila con cloruro de pivaloílo para formar 3’-pivaloiloxicetofenona.

Bromación: La 3’-pivaloiloxicetofenona se broma luego con bromo para formar 3’-pivaloiloxici-2-bromoacetofenona.

Aminación: Este compuesto reacciona con N-etilbencilamina para formar 3’-pivaloiloxici-2-(benciletilamino)acetofenona.

Desbencilación y Reducción: El compuesto final se desbencila y reduce con hidrógeno en presencia de paladio sobre carbono en isopropanol que contiene ácido clorhídrico para producir clorhidrato de pivolato de etilefrina

Métodos de Producción Industrial: La producción industrial de pivolato de etilefrina sigue rutas sintéticas similares pero a mayor escala, asegurando la pureza y la consistencia del producto final. El proceso implica medidas estrictas de control de calidad para garantizar la eficacia y la seguridad del compuesto.

Análisis De Reacciones Químicas

Tipos de Reacciones:

Oxidación: El pivolato de etilefrina puede sufrir reacciones de oxidación, típicamente involucrando reactivos como permanganato de potasio o trióxido de cromo.

Reducción: El compuesto puede reducirse utilizando hidrógeno en presencia de paladio sobre carbono.

Sustitución: Pueden ocurrir varias reacciones de sustitución, particularmente involucrando los grupos hidroxilo y amino.

Reactivos y Condiciones Comunes:

Oxidación: Permanganato de potasio, trióxido de cromo.

Reducción: Hidrógeno, paladio sobre carbono.

Sustitución: Bromo, N-etilbencilamina.

Productos Principales:

Oxidación: Derivados oxidados del pivolato de etilefrina.

Reducción: Formas reducidas del compuesto.

Sustitución: Derivados sustituidos dependiendo de los reactivos utilizados

Aplicaciones Científicas De Investigación

Química: El pivolato de etilefrina se utiliza en varios estudios químicos para comprender su reactividad e interacción con otros compuestos. Biología: Se estudia por sus efectos en los sistemas biológicos, particularmente su papel como agente simpaticomimético. Medicina: La aplicación principal es en el tratamiento de la hipotensión ortostática. También se utiliza en la investigación relacionada con enfermedades cardiovasculares y otras afecciones que requieren estimulación cardíaca. Industria: El compuesto se utiliza en la industria farmacéutica para el desarrollo de medicamentos antihipertensivos .

Mecanismo De Acción

El pivolato de etilefrina actúa como un agente simpaticomimético de acción directa uniéndose y activando receptores adrenérgicos específicos, principalmente receptores beta-1 y algunos receptores alfa-adrenérgicos. Esta interacción conduce a un aumento del gasto cardíaco, el volumen sistólico, el retorno venoso y la presión arterial. Los efectos del compuesto están mediados por la estimulación de ambos receptores adrenérgicos alfa y beta .

Comparación Con Compuestos Similares

Compuestos Similares:

Fenilefrina: Otra amina simpaticomimética utilizada como descongestionante y vasoconstrictor.

Efedrina: Utilizada como estimulante, supresor del apetito y descongestionante.

Pseudoefedrina: Se utiliza comúnmente como descongestionante.

Singularidad: El pivolato de etilefrina es único en su aplicación específica para el tratamiento de la hipotensión ortostática y su acción dual en ambos receptores adrenérgicos alfa y beta, proporcionando un aumento equilibrado en el gasto cardíaco y la presión arterial .

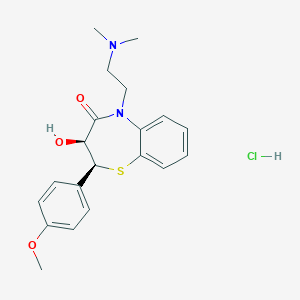

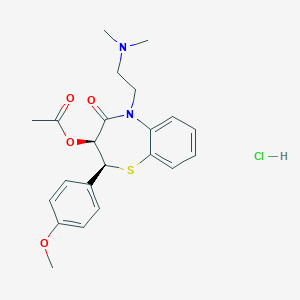

Propiedades

Número CAS |

85750-39-6 |

|---|---|

Fórmula molecular |

C15H23NO3 |

Peso molecular |

265.35 g/mol |

Nombre IUPAC |

[3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate |

InChI |

InChI=1S/C15H23NO3/c1-5-16-10-13(17)11-7-6-8-12(9-11)19-14(18)15(2,3)4/h6-9,13,16-17H,5,10H2,1-4H3 |

Clave InChI |

DRMHNJGOEAYOIZ-UHFFFAOYSA-N |

SMILES |

CCNCC(C1=CC(=CC=C1)OC(=O)C(C)(C)C)O |

SMILES canónico |

CCNCC(C1=CC(=CC=C1)OC(=O)C(C)(C)C)O |

Sinónimos |

[3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

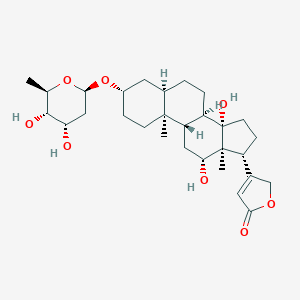

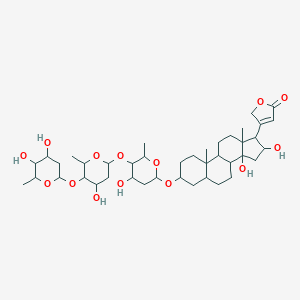

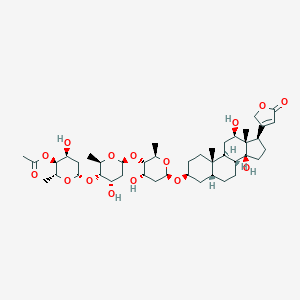

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

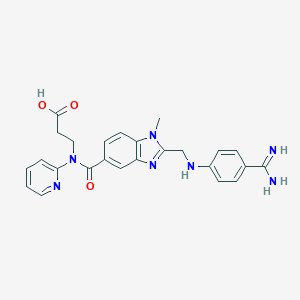

![3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid](/img/structure/B194506.png)

![13,14-(1,3-Butadiene-1,4-diyl)-[9,10-(1,3-butadiene-1,4-diyl)-[5,6-(1,3-butadiene-1,4-diyl)-[1,2-(1,3-butadiene-1,4-diyl)-4,8,12,16-tetraoxacyclohexadecane-1,5,9,13-tetraene-3,7,11,15-tetraone]]]](/img/structure/B194521.png)